

# Cefiderocol Sulfate Tosylate: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: Cefiderocol Sulfate Tosylate

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## Introduction

Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to overcome many common resistance mechanisms of Gram-negative bacteria. It is formulated as a sulfate tosylate salt for intravenous administration. A thorough understanding of its solubility and stability is critical for its formulation, handling, and clinical administration to ensure optimal efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability of **Cefiderocol Sulfate Tosylate**, compiling available data into a comprehensive resource.

## Physicochemical Properties

**Cefiderocol Sulfate Tosylate** is a white to slightly yellow, hygroscopic powder.<sup>[1][2]</sup> The molecular formula is  $3C_{30}H_{34}ClN_7O_{10}S_2 \cdot 4C_7H_8O_3S \cdot H_2SO_4 \cdot xH_2O$ , with a relative molecular mass of 3043.50 g/mol for the anhydrous salt.<sup>[1][2]</sup>

## Solubility Profile

Detailed quantitative data on the aqueous solubility of **Cefiderocol Sulfate Tosylate** across a range of pH values is not extensively available in the public domain. However, based on available information, a qualitative and semi-quantitative solubility profile can be described.

### Qualitative Solubility

A draft monograph from the World Health Organization describes the solubility of **Cefiderocol Sulfate Tosylate** in various solvents as follows[1][2]:

Solvent	Solubility
Methanol	Freely Soluble
Water	Slightly Soluble
Dehydrated Ethanol	Slightly Soluble
Acetonitrile	Practically Insoluble

### Aqueous Solubility

One source indicates an aqueous solubility of 100 mg/mL for "cefiderocol"; however, it is not specified whether this refers to the sulfate tosylate salt or the free base, nor are the pH and temperature conditions defined. The pH of a solution prepared by dissolving 1 gram of cefiderocol in 10 mL of water is between 5.2 and 5.8.[3]

### Organic Solvent Solubility

Cefiderocol is reported to be soluble in dimethyl sulfoxide (DMSO).[4][5]

## Stability Profile

The stability of Cefiderocol has been evaluated in various diluents and under stressed conditions to understand its degradation pathways.

### Stability in Intravenous Solutions

Cefiderocol solutions have been studied for their stability in common intravenous diluents, such as 0.9% Sodium Chloride (Normal Saline, NS) and 5% Dextrose in Water (D5W). The stability is influenced by concentration, temperature, and light exposure.

Concentration	Diluent	Storage Condition	Time (hours)	Remaining Concentration (%)	Reference
7.5 - 20 mg/mL	NS or D5W	Room Temperature	6	>90% (Manufacturer's data)	<a href="#">[6]</a>
62.5 mg/mL	NS	Room Temperature, Protected from Light	12	>90%	<a href="#">[6]</a>
62.5 mg/mL	D5W	Room Temperature, Protected from Light	12	>90%	<a href="#">[6]</a>
62.5 mg/mL	NS	Room Temperature, Exposed to Light	12	>90%	<a href="#">[6]</a>
62.5 mg/mL	D5W	Room Temperature, Exposed to Light	12	>90%	<a href="#">[6]</a>
62.5 mg/mL	NS	Room Temperature, Protected from Light	24	>90%	<a href="#">[6]</a>
62.5 mg/mL	D5W	Room Temperature, Protected from Light	24	>90%	<a href="#">[6]</a>
62.5 mg/mL	NS	Room Temperature,	24	~89.9%	<a href="#">[6]</a>

		Exposed to Light			
62.5 mg/mL	D5W	Room Temperature, Exposed to Light	24	>90%	<a href="#">[6]</a>
62.5 mg/mL	NS or D5W	Room Temperature	48	82.9 - 89.4%	<a href="#">[6]</a>

### Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Cefiderocol has been subjected to various stress conditions as summarized below.

Stress Condition	Reagent and Conditions	Degradation (%)
Acidic	1 M HCl, Room Temperature, 15 hours	12%
Alkaline	0.01 M NaOH, 20-25°C, 5 minutes	26%
Oxidative	0.3% H <sub>2</sub> O <sub>2</sub> , 35°C, 1 hour	31%
Thermal	80°C, 2 hours	35%
Photolytic	254 nm UV light, 30 minutes	44%

## Experimental Protocols

### Solubility Determination (General Protocol)

A standardized protocol for determining the equilibrium solubility of a drug substance like **Cefiderocol Sulfate Tosylate** typically involves the following steps:

- Preparation of Solutions: A series of solutions at different pH values (e.g., using phosphate or citrate buffers) are prepared.
- Addition of Excess Drug: An excess amount of **Cefiderocol Sulfate Tosylate** powder is added to each pH-buffered solution in sealed containers.
- Equilibration: The containers are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: Aliquots are withdrawn from each container and filtered (e.g., using a 0.22 µm filter) to remove undissolved solids.
- Quantification: The concentration of dissolved Cefiderocol in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

#### Stability-Indicating HPLC Method

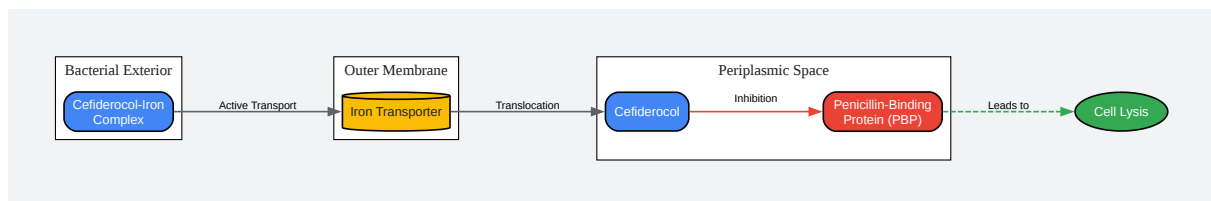
A common method for assessing the stability of Cefiderocol is a stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection.

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Chromatographic Conditions:
  - Column: LiChrospher 100 RP-18 (125 mm x 4 mm, 5 µm particle size).
  - Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.05 M KH<sub>2</sub>PO<sub>4</sub>, pH 3.0) and an organic modifier (e.g., methanol).
  - Flow Rate: Typically 1.0 - 1.5 mL/min.
  - Detection Wavelength: 260 nm.
  - Column Temperature: 30°C.
- Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

## Forced Degradation Study Protocol

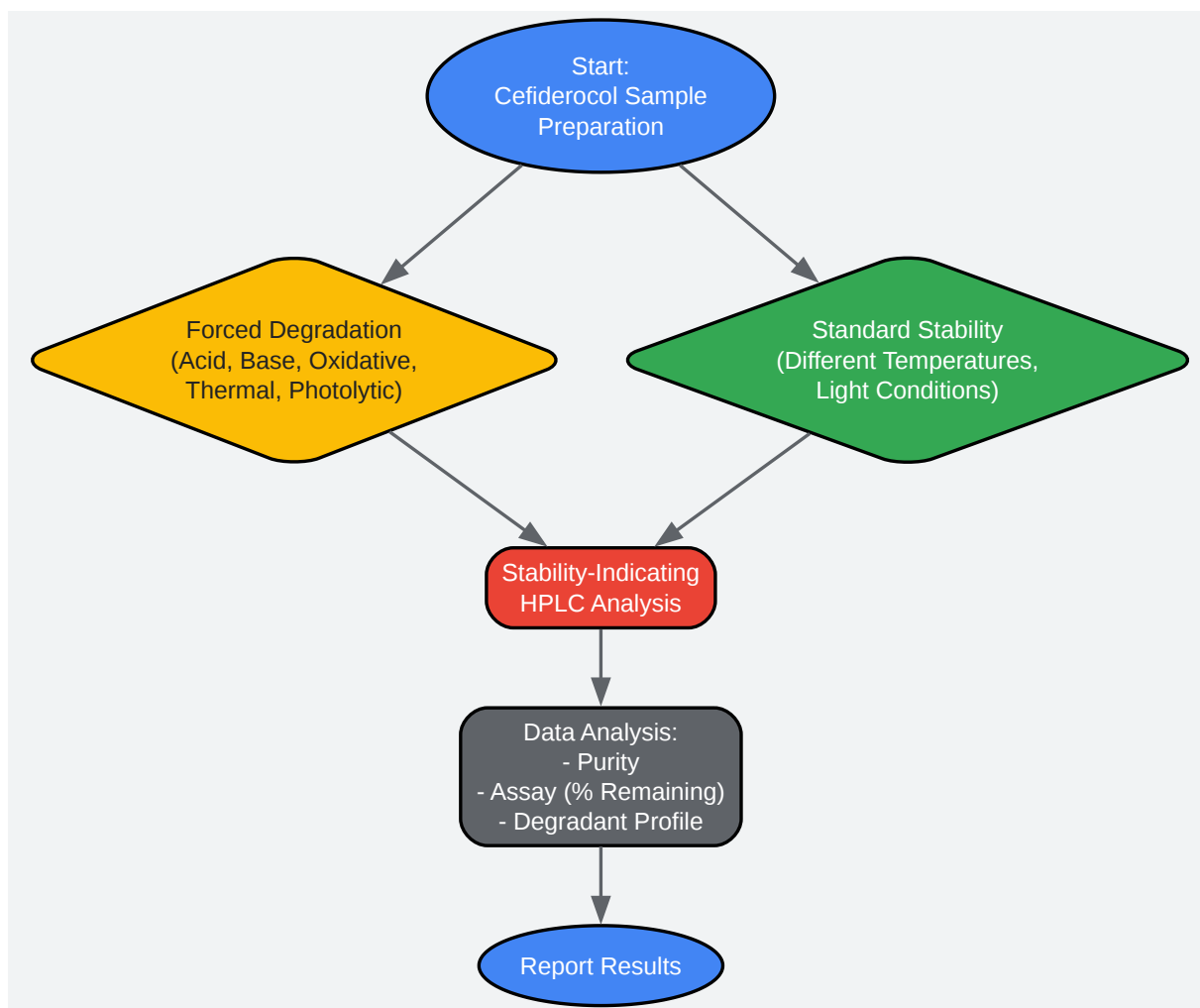
- Preparation of Stock Solution: A stock solution of Cefiderocol is prepared in a suitable solvent (e.g., water or a relevant buffer).
- Application of Stress Conditions:
  - Acidic Degradation: The stock solution is mixed with an acid (e.g., 1 M HCl) and kept at room temperature or elevated temperature for a defined period.
  - Alkaline Degradation: The stock solution is mixed with a base (e.g., 0.01 M NaOH) and kept at room temperature for a defined period.
  - Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>) at room temperature or elevated temperature.
  - Thermal Degradation: The stock solution is heated at a high temperature (e.g., 80°C).
  - Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) and/or visible light.
- Neutralization and Dilution: For acid and base-stressed samples, the solutions are neutralized before analysis. All stressed samples are diluted to an appropriate concentration for HPLC analysis.
- HPLC Analysis: The stressed samples are analyzed by the validated stability-indicating HPLC method to separate the intact drug from its degradation products. The peak purity of the Cefiderocol peak is assessed to ensure no co-eluting degradants.

## Visualizations



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Caption: Cefiderocol's "Trojan Horse" Mechanism of Action.



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Caption: Experimental Workflow for Cefiderocol Stability Studies.

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